Cyclopropaneoctanoic acid is primarily derived from certain natural sources, including human adipose tissue and serum, where it is detected as a minor component of fatty acids. It is classified as a cyclopropane fatty acid, which is a subset of fatty acids that contain a cyclopropane ring. The specific structural formula for cyclopropaneoctanoic acid can be represented as follows:
Cyclopropaneoctanoic acid's presence in human tissues suggests its role in metabolic processes, although its exact biological function remains under investigation.
The synthesis of cyclopropaneoctanoic acid can be approached through various methods, primarily involving cyclopropanation reactions. One notable method includes the use of diazo compounds for the cyclopropanation of alkenes or aliphatic acids.
The synthesis typically achieves moderate to high yields (60-80%) depending on the method employed and reaction conditions optimized for specific substrates.
The molecular structure of cyclopropaneoctanoic acid features a three-membered cyclopropane ring fused to an octanoic acid chain.
Cyclopropaneoctanoic acid participates in several chemical reactions typical for fatty acids and cyclopropanes:
These reactions are influenced by factors such as temperature, catalysts, and solvent choice, which dictate the reaction pathways and product distributions.
Cyclopropaneoctanoic acid exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in both synthetic chemistry and biological contexts.
Cyclopropaneoctanoic acid has potential applications across various scientific fields:
Cyclopropaneoctanoic acid (CPOA, 8-(2-octylcyclopropyl)octanoic acid) belongs to the family of cyclopropane fatty acids (CpFAs) biosynthesized primarily by prokaryotes. The cyclopropanation reaction is catalyzed by cyclopropane fatty acid synthases (CFAS), which transfer a methylene group from S-adenosylmethionine (SAM) to the cis-double bond of unsaturated fatty acyl chains embedded in membrane phospholipids [2]. This enzymatic process occurs in situ on functioning membrane bilayers, with the phospholipid sn-2 position serving as the primary substrate. Escherichia coli CFA synthase exemplifies this mechanism, operating as an integral membrane protein that modifies unsaturated phospholipids (e.g., phosphatidylethanolamine) during early stationary phase to enhance membrane integrity under stress [1] [2].
Structural studies reveal that bacterial cyclopropane synthases adopt a conserved fold with a SAM-binding domain and a hydrophobic pocket accommodating phospholipid substrates. Catalysis involves a ternary complex where the enzyme positions SAM’s sulfonium ion near the target double bond, facilitating direct methylene transfer without radical intermediates. This stereospecific syn addition results in cyclopropane rings with cis geometry [2] [6]. Mutational analyses identify essential residues: Glu152 and Asp118 in E. coli CFA synthase act as catalytic bases, while a conserved CX₂HX₅C motif coordinates substrate orientation [2].
Table 1: Key Cyclopropane Synthases in Prokaryotes
Enzyme | Organism | Substrate Specificity | Structural Features |
---|---|---|---|
CFA synthase | Escherichia coli | Phosphatidylethanolamine (sn-2) | Transmembrane helices, SAM-binding domain |
Cma | Pseudomonas aeruginosa | C₁₆:Δ⁹, C₁₈:Δ⁹ phospholipids | Soluble domain with lipid-binding pocket |
Mycolic acid Cp | Mycobacterium tuberculosis | Ultra-long-chain mycolic acids | Multidomain, fused to acyl carrier protein |
SAM serves as the exclusive methylene donor for cyclopropanation in bacterial systems. The reaction proceeds via an SN2-type nucleophilic substitution: the cis-double bond of the unsaturated fatty acyl chain attacks the methyl group of SAM, displacing S-adenosylhomocysteine (SAH) and forming the cyclopropane ring [2] [7]. Kinetic studies confirm SAM binds first to CFAS, inducing conformational changes that enhance phospholipid affinity. This ordered mechanism prevents wasteful SAM hydrolysis and positions the sulfonium’s positive charge to stabilize the transition state [7] [10].
The methylene transfer exhibits strict regio- and stereoselectivity. For cyclopropaneoctanoic acid precursors, modification occurs at the Δ⁹ position of C₁₆:Δ⁹ (palmitoleate) or C₁₈:Δ⁹ (oleate) acyl chains, yielding cis-9,10-methylenehexadecanoic acid (CPOA2H) or cis-9,10-methylenestearic acid [1] [6]. Isotope labeling ([¹³C]-SAM) confirms the methylene carbon originates exclusively from SAM’s methionine moiety [8].
SAH, the coproduct, acts as a potent feedback inhibitor (Ki ≈ 1–5 µM). In vivo, SAH hydrolase prevents accumulation by reversibly degrading SAH to homocysteine and adenosine. This maintains SAM/SAH ratios >10:1, ensuring efficient cyclopropanation [7] [10].
Table 2: SAM-Dependent Enzymes in Cyclopropane Biosynthesis
Enzyme Class | Reaction | SAM Role | Byproduct |
---|---|---|---|
Cyclopropane synthase (CFAS) | Methylene transfer to alkenes | Methylene donor | SAH |
Radical SAM methyltransferase | C-methylation prior to cyclopropanation | Carbocation precursor | 5'-dA/SAH |
PLP-dependent cyclopropanase | Cyclopropanation of amino acid moieties | Electrophile stabilizer | SAH |
Cyclopropaneoctanoic acid biosynthesis differs fundamentally between prokaryotes and eukaryotes:
Bacterial Systems: De novo synthesis predominates. CpFAs like cyclopropaneoctanoic acid are generated via direct modification of membrane phospholipids by dedicated synthases (e.g., Cfa in E. coli). This pathway is endogenous, inducible under stress (e.g., stationary phase, acid stress), and utilizes C₁₆–C₁₈ unsaturated fatty acyl chains [1] [2]. Odd-chain CpFAs (e.g., cis-11,12-methylenepentadecanoic acid) also occur, likely derived from propionate starter units during fatty acid elongation [6].
Eukaryotic Systems: Eukaryotes lack endogenous cyclopropane synthases. Instead, cyclopropaneoctanoic acid enters eukaryotic lipidomes via dietary uptake or microbial symbiosis. For example, Caenorhabditis elegans incorporates bacterial CpFAs from its diet (E. coli), which undergo partial β-oxidation to yield cyclopropaneoctanoic acid derivatives like becyp#1 (C₁₁-β-cyclopropyl fatty acid) [4]. This metabolite activates the nuclear receptor NHR-49 (PPARα homolog), upregulating host desaturases (e.g., FAT-7) to maintain membrane fluidity [4].
Metabolic fates also diverge:
Table 3: Biosynthesis and Metabolism of Cyclopropaneoctanoic Acid in Prokaryotes vs. Eukaryotes
Feature | Prokaryotes | Eukaryotes |
---|---|---|
Synthesis Enzymes | Endogenous CFAS | Absent; reliant on microbiota |
Substrate Origin | Membrane phospholipids | Dietary lipids or microbial symbionts |
Regulation | Stationary phase/stress-induced | NHR-49/PPARα-dependent gene expression |
Metabolic Fate | Membrane incorporation or β-oxidation | Partial β-oxidation to acylcarnitines |
Key Metabolites | cis-9,10-Methylenehexadecanoate | Becyp#1 (C₁₁-β-cyclopropyl FA) |
Horizontal gene transfer (HGT) bridges these kingdoms. C. elegans possesses fcmt-1, a gene encoding a methyltransferase likely acquired from bacteria, enabling endogenous production of β-methyl-CpFA analogs (e.g., bemeth#1) that mimic microbiota-derived cyclopropaneoctanoic acid signals [4]. This highlights the co-evolution of host and microbial pathways regulating lipid desaturation.
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